(2R,3S)-2-Amino-3-chlorobutanamide
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Overview
Description
(2R,3S)-2-Amino-3-chlorobutanamide is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-chlorobutanamide can be achieved through several methods. One common approach involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. For example, the use of chromium(II) chloride-mediated coupling reactions has been reported . The reaction conditions typically involve low temperatures and specific solvents to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Amino-3-chlorobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to control the reaction pathway .
Major Products
The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in different applications.
Scientific Research Applications
(2R,3S)-2-Amino-3-chlorobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Amino-3-chlorobutanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its stereochemistry plays a crucial role in determining its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (2S,3R)-2-Amino-3-chlorobutanamide
- (2R,3R)-2-Amino-3-chlorobutanamide
- (2S,3S)-2-Amino-3-chlorobutanamide
Uniqueness
(2R,3S)-2-Amino-3-chlorobutanamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for research and industrial applications where stereochemistry is critical .
Properties
CAS No. |
820253-33-6 |
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Molecular Formula |
C4H9ClN2O |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-chlorobutanamide |
InChI |
InChI=1S/C4H9ClN2O/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H2,7,8)/t2-,3-/m0/s1 |
InChI Key |
UNXFIYHOUZQUPW-HRFVKAFMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)N)N)Cl |
Canonical SMILES |
CC(C(C(=O)N)N)Cl |
Origin of Product |
United States |
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